Welcome to the BenchChem Online Store!
molecular formula C12H17NO B8275867 (4-(Piperidin-2-yl)phenyl)methanol

(4-(Piperidin-2-yl)phenyl)methanol

Cat. No. B8275867
M. Wt: 191.27 g/mol
InChI Key: LIYYCXVHZFDWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091217B2

Procedure details

To a solution of 4-pyridin-2-yl-benzaldehyde (1.036 g, 5.65 mmol) in EtOH (95%, 3.1 mL) and conc. HCl (0.48 mL) in a Parr hydrogenation flask was added PtO2 (57 mg, 0.251 mmol) and the mixture hydrogenated at 50 psi H2 for 40 h. The mixture was filtered through celite, the cake washed with MeOH and the solvent was removed from the eluent under reduced pressure. The resultant yellow solid was dissolved in 1 N NaOH (30 mL) and extracted with ether (4×50 mL). The combined organic phases were dried (Na2SO4), filtered and concentrated under reduced pressure to give crude 1-(hydroxymethyl)-4-(piperidin-2-yl)-benzene (0.98 g) as white solid. To a solution of the solid in THF (25 mL), triethylamine (10 drops) and water (10 drops) was added di-tert-butyl dicarbonate (1.51 g, 6.92 mmol) and the reaction stirred at room temperature for 20 h. The mixture was concentrated under reduced pressure and the residue taken up in CH2Cl2 (100 mL) and washed with brine (3×75 mL). The organic phase was dried (Na2SO4), filtered and concentrated under reduced pressure to give crude 1-(hydroxymethyl)-4-[(1-butoxycarbonyl)-piperidin-2-yl]-benzene (1.87 g) as an oil.
Quantity
1.036 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1>CCO.Cl.O=[Pt]=O>[OH:12][CH2:11][C:10]1[CH:9]=[CH:8][C:7]([CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][NH:1]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.036 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
3.1 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.48 mL
Type
solvent
Smiles
Cl
Name
Quantity
57 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the cake washed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the eluent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant yellow solid was dissolved in 1 N NaOH (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.